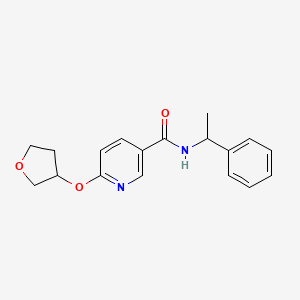
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule that has been developed for the treatment of various diseases. THN201 is a nicotinamide derivative that has been synthesized using a unique synthetic method.
作用機序
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in antioxidant defense and detoxification of harmful substances.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also inhibits the proliferation of cancer cells and induces apoptosis. In addition, this compound has been shown to reduce fibrosis by inhibiting the production of collagen.
実験室実験の利点と制限
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, which limits its potential for translation to clinical trials.
将来の方向性
There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. First, more studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of this compound need to be further explored in animal models. Third, the pharmacokinetics and pharmacodynamics of this compound need to be studied in order to optimize dosing regimens. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials in humans.
Conclusion
In conclusion, this compound is a novel small molecule that has been synthesized using a unique synthetic method. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
合成法
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been synthesized using a unique synthetic method that involves the reaction of nicotinic acid with 1-phenylethylamine and tetrahydrofuran-3-ol. The reaction results in the formation of a nicotinamide derivative that has a tetrahydrofuran-3-yl oxy group attached to the pyridine ring. The synthesis method has been optimized to produce a high yield of this compound with high purity.
科学的研究の応用
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVTLNTUQBNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)
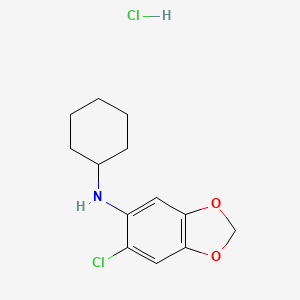
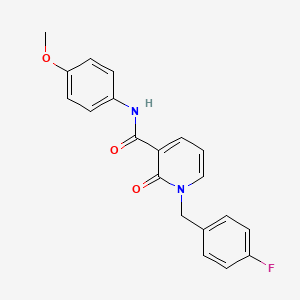
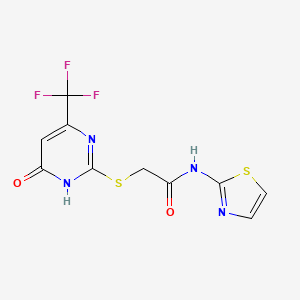
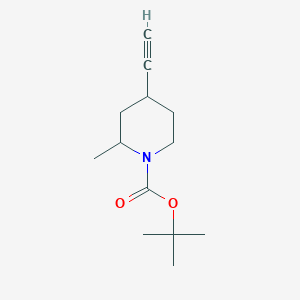
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2783616.png)
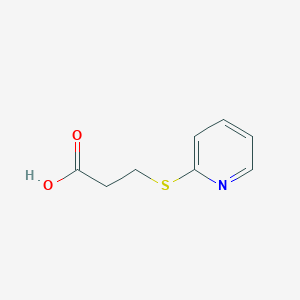

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2783622.png)
![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)

